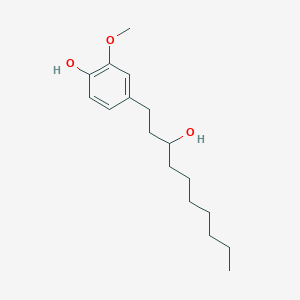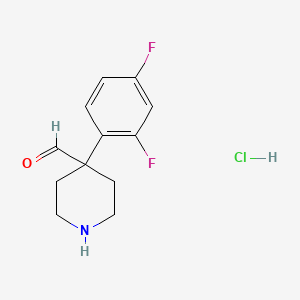
Soyosaponin-Ab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soyosaponin-Ab is a triterpenoid glycoside found in soybeans (Glycine max)This compound has garnered significant interest due to its potential health benefits, including anti-inflammatory, anti-obesity, and bone-protective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of soyosaponins in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The process begins with the cyclization of 2,3-oxidosqualene to form β-amyrin, which is then modified through glycosylation and oxidation to produce various soyasaponins, including Soyosaponin-Ab .
Industrial Production Methods
Industrial production of soyasaponins typically involves the extraction of these compounds from soybean seeds. The extraction process includes steps such as defatting the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate specific soyasaponins .
Analyse Chemischer Reaktionen
Types of Reactions
Soyosaponin-Ab undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety or the aglycone part of the molecule.
Hydrolysis: Enzymatic or acidic hydrolysis can break down this compound into its sugar and aglycone components.
Glycosylation: This reaction involves the addition of sugar moieties to the aglycone part of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using glycosidases.
Glycosylation: Glycosyltransferases are the enzymes typically involved in this reaction.
Major Products
Oxidation: Modified soyasaponins with altered glycoside moieties.
Hydrolysis: Aglycone and sugar components.
Glycosylation: Various glycosylated derivatives of the aglycone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study glycosylation reactions and the biosynthesis of triterpenoid glycosides.
Medicine: Exhibits anti-inflammatory, anti-obesity, and bone-protective effects.
Wirkmechanismus
Soyosaponin-Ab exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Soyosaponin-Ab is unique among soyasaponins due to its specific glycoside structure and bioactive properties. Similar compounds include:
Soyosaponin-Aa: Another triterpenoid glycoside with similar biosynthetic pathways but different glycoside moieties.
Soyosaponin-Ah: A major compound secreted by soybean roots, differing in its glycoside structure.
Soyasaponin-Bb: Found in other legume species, with distinct glycoside structures and biological activities.
This compound stands out due to its potent anti-obesity and bone-protective effects, making it a valuable compound for further research and industrial applications.
Eigenschaften
Molekularformel |
C30H50O3 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(4aS,5R,6R)-6-hydroxy-5-[(3E,7E,11E)-13-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-1,1,4a,6-tetramethyl-3,4,5,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C30H50O3/c1-22(13-9-15-24(3)21-31)11-8-12-23(2)14-10-16-26-29(6)19-18-27(32)28(4,5)25(29)17-20-30(26,7)33/h11,14-15,25-26,31,33H,8-10,12-13,16-21H2,1-7H3/b22-11+,23-14+,24-15+/t25?,26-,29+,30-/m1/s1 |
InChI-Schlüssel |
DRLJOZRXEKMJSC-YVUVKNHKSA-N |
Isomerische SMILES |
C/C(=C\CC[C@@H]1[C@]2(CCC(=O)C(C2CC[C@@]1(C)O)(C)C)C)/CC/C=C(\C)/CC/C=C(\C)/CO |
Kanonische SMILES |
CC(=CCCC1C2(CCC(=O)C(C2CCC1(C)O)(C)C)C)CCC=C(C)CCC=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)






![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)

![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)

![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)

